Homocarnosine
Overview
Description
Homocarnosine is a dipeptide composed of GABA and L-histidine . It is found in cerebrospinal fluid and the brain . Homocarnosinosis, an elevation of this compound, is a biochemical aberration of unknown significance . This compound is an inhibitory neuromodulator synthesized in subclasses of GABAergic neurons .
Synthesis Analysis
This compound synthesis can be induced by supplying its substrate GABA in tissues . In a study, mice were fed a basal diet mixed with 0, 0.5, 2, or 5% γ-aminobutyric acid (GABA) for 6 weeks. Skeletal muscle this compound levels were significantly increased in the 2% and 5% GABA intake groups .
Molecular Structure Analysis
This compound is a dipeptide of γ-aminobutyric acid (GABA) and histidine . It has a similar structure to Carnosine, with the only difference being an extra carbon atom in GABA compared to that in β-alanine of carnosine .
Chemical Reactions Analysis
Carnosine is formed by a coupling reaction joining two substrates, which are two amino acids, β-alanine and l-histidine, to produce water and carnosine . The reaction is catalyzed by a ligase ATP-dependent carnosine synthase .
Physical and Chemical Properties Analysis
This compound is a solid substance, with a low molecular weight of 226.23 g mol −1, which ensures an easier penetration through biological membranes compared to molecules with a higher molecular weight . It has a low value of the partition coefficient log P of -4 (when distributed in octanol/water carnosine is found in the fraction with water) which means that this compound is a polar molecule and, therefore, needs membrane transport proteins to transfer across membranes .
Scientific Research Applications
Neuroprotective Effects and Epilepsy
A study by Petroff et al. (1999) explored the impact of topiramate, an antiepileptic medication, on brain levels of gamma-aminobutyric acid (GABA), homocarnosine, and pyrrolidinone in patients with epilepsy. The findings indicated that topiramate increased the concentrations of these compounds, suggesting that this compound might contribute to the antiepileptic action of the drug in patients with complex partial seizures (Petroff, Hyder, Mattson, & Rothman, 1999).
Role in Aging and Neurodegeneration
Carnosine and its relation to advanced glycation end products (AGEs), which are implicated in aging and chronic diseases, have been reviewed systematically. Carnosine exhibits anti-glycating properties that may hinder the formation of AGEs, suggesting a potential role in combating aging and associated neurodegenerative conditions (Ghodsi & Kheirouri, 2018).
Therapeutic Potential in Cognitive Disorders
Caruso et al. (2019) reviewed the multimodal mechanism of action of carnosine, highlighting its anti-aggregant, antioxidant, and anti-inflammatory activities. The review speculates on carnosine's role in metabolic support of neurons and its high therapeutic potential in neurodegenerative diseases such as Alzheimer's disease (Caruso, Caraci, & Jolivet, 2019).
Cardiovascular Health
Research into the genetic factors affecting circulating levels of B vitamins and homocysteine, which are linked to cardiovascular health, identified polymorphisms in certain genes that influence these levels. Such genetic insights can help understand the role of this compound and related metabolites in cardiovascular diseases (Tanaka et al., 2009).
Mechanism of Action
Target of Action
Homocarnosine, a natural endogenous dipeptide, is found in excitable tissues such as muscle and neural tissues . It is transported across cellular membranes by proteins from the proton-coupled oligopeptide transporter (POT) family, also known as the solute carrier family 15 (SLC15) . The primary target of this compound is carnosine dipeptidase 1 (CNDP1), a metallopeptidase highly expressed in the brain responsible for the cleavage of Xaa-His dipeptides .
Mode of Action
This compound interacts with its targets, exerting antioxidant, anti-inflammatory, and anti-aggregate activities . It has been shown to change the expression of bcl-2, bax, NF-kB, and MN-SOD genes and alter the NMDA-induced activation profile of ERK ½, JNK, and MAPK kinase cascades .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to influence cellular ATP concentrations, indicating its role in energy metabolism . It also has a role in the transsulfuration pathway, which is dependent on vitamin B6-dependent reactions . With vitamin B6 supplementation, plasma homocysteine can be lowered through elevated transsulfuration .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the adme properties of this compound is currently limited .
Result of Action
This compound has been shown to have neuroprotective effects in both in vitro and in vivo models of cerebral damage, such as neurodegenerative disorders and ischemic injuries . It restores erythrocyte deformability and reduces the synthesis of matrix proteins such as fibronectin and collagen type VI of podocytes and mesangial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress conditions can enhance the antioxidant activity of this compound . .
Biochemical Analysis
Biochemical Properties
Homocarnosine interacts with various enzymes and proteins. It is synthesized by carnosine synthase, a specific enzyme that bonds the amino acids beta-alanine and L-histidine . This compound’s biochemical properties include pH-buffering, metal-ion chelation, and antioxidant capacity . These properties make this compound a multipotent protector against oxidative damage .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to have a direct and indirect antioxidant effect, antiglycating, metal-chelating, chaperone, and pH-buffering activity . These properties make this compound a potential protector against oxidative damage in cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been suggested that this compound may act on cell-signaling cascades via regulation of glutamate transporters or the growth factor-mediated neuron-to-glia interactions . It also has the capacity to protect against the formation of advanced glycation and lipoxidation end-products .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been shown to reduce pro-oxidative and pro-inflammatory markers in a model of ischemic brain injury
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, the neuroprotective effect of this compound in doses less than 1000 mg/kg is shown only if administered intraperitoneally 30 min before the ischemia onset
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized by bonding the amino acids beta-alanine and L-histidine, a reaction catalyzed by carnosine synthase . Beta-alanine becomes available by hepatic breakdown of thymidine, uracil, and dietary dipeptides obtained from meat consumption and is considered to be a non-proteinogenic rate-limiting precursor of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After injection in rats, this compound was taken up into all parts of the brain investigated, transported to the blood, and found in high concentration in the kidneys and urine . This suggests that transport from the brain to the kidneys and excretion in the urine seems to be a major route for disposal of this peptide in the rat .
Subcellular Localization
The enzyme carnosine synthase, which synthesizes this compound, is found in the cytoplasm
Properties
IUPAC Name |
2-(4-aminobutanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-3-1-2-9(15)14-8(10(16)17)4-7-5-12-6-13-7/h5-6,8H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLQKVKJOGVQLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19841-48-6 (sulfate) | |
Record name | Homocarnosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70863240 | |
Record name | N-(4-Aminobutanoyl)histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-73-5 | |
Record name | Homocarnosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homocarnosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is homocarnosine and where is it found?
A: this compound (γ-aminobutyryl-L-histidine) is a dipeptide composed of γ-aminobutyric acid (GABA) and histidine. It is found primarily in the brain of vertebrates, with particularly high concentrations in the human brain. [, , , ]
Q2: How is this compound synthesized in the brain?
A: this compound is synthesized by the enzyme this compound-carnosine synthetase, which uses GABA and histidine as substrates. [, , , ] Research suggests that the GABA utilized in this compound synthesis can originate from both putrescine and glutamic acid, with the predominant source varying depending on the age of the organism. [, ]
Q3: Are there regional variations in this compound levels within the brain?
A: Yes, this compound exhibits an uneven distribution in the brain. Studies indicate higher concentrations in phylogenetically older brain areas like the midbrain, diencephalon, and cerebellum compared to the cerebral hemispheres. [, , ]
Q4: What is the relationship between brain activity and this compound levels?
A: Research suggests a potential link between brain activity and this compound metabolism. Studies show that cranial injury in animals leads to increased this compound levels in brain tissue, while stimulation of the nervous system in these animals returns this compound metabolism to normal. [, ] Additionally, glial tumors in humans have been associated with lower this compound levels compared to healthy brain tissue. [, ]
Q5: What are the proposed functions of this compound in the brain?
A: Although its exact function remains unclear, this compound is thought to act as an inhibitory neuromodulator within the central nervous system. [, , ] This is likely related to its structural similarity to GABA, a major inhibitory neurotransmitter. [, , ]
Q6: How does this compound interact with neurons?
A: this compound's interaction with neurons is not fully understood. Research suggests that it might be involved in modulating neuronal pH [], potentially by acting as a buffer. The chemical shifts of specific this compound resonances in 1H MRS spectra have shown sensitivity to pH changes. []
Q7: Could this compound be a potential source of GABA?
A: It has been proposed that this compound hydrolysis by the enzyme homocarnosinase could serve as an alternate metabolic pathway to rapidly increase GABAergic activity. [] This suggests a potential role for this compound in regulating GABAergic neurotransmission.
Q8: What is the role of this compound in oxidative stress?
A: In vitro and in vivo studies suggest that this compound, similar to carnosine, possesses antioxidant properties. [, ] It has been shown to scavenge reactive oxygen species (ROS), potentially contributing to its neuroprotective effects. [, ]
Q9: Does this compound interact with metals?
A: Research indicates that this compound, like carnosine and anserine, can interact with metal ions. While this interaction has been suggested to contribute to antioxidant effects, studies have also shown that these compounds, especially when complexed with Ni(II), can enhance the oxidation of 2'-deoxyguanosine (dG), potentially acting as pro-oxidants. []
Q10: How is this compound related to seizure control in epilepsy?
A: Studies show a correlation between this compound levels and seizure control in certain types of epilepsy. Increased brain this compound levels have been associated with improved seizure control in patients with juvenile myoclonic epilepsy and complex partial seizures. [, , ]
Q11: Do antiepileptic drugs affect this compound levels?
A: Yes, certain antiepileptic drugs like vigabatrin and topiramate have been shown to increase this compound levels in the brain. [, , , ] This increase in this compound is thought to contribute to the drugs' antiepileptic effects. [, , ]
Q12: Is this compound metabolism altered in other neurological conditions?
A: Research suggests that this compound levels are affected in various neurological conditions. For example, decreased this compound levels have been observed in the brain tissue of animals subjected to hyperbaric oxygenation. [, , , ] This decrease is particularly pronounced in the convulsion stage of oxygen poisoning, accompanied by a decrease in GABA and histidine levels. []
Q13: What is homocarnosinosis and how is it related to this compound?
A: Homocarnosinosis is a rare, autosomal recessive neurological disorder characterized by significantly elevated this compound levels in the cerebrospinal fluid (CSF) and brain tissue. [, ] This condition is attributed to a deficiency in the enzyme homocarnosinase, responsible for this compound degradation. []
Q14: How are this compound levels measured in biological samples?
A: Various analytical methods have been employed to measure this compound levels in biological samples. These include high-performance liquid chromatography (HPLC) [, , , , , ], ion-exchange chromatography [], thin-layer chromatography [], and 1H nuclear magnetic resonance spectroscopy (1H MRS). [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.